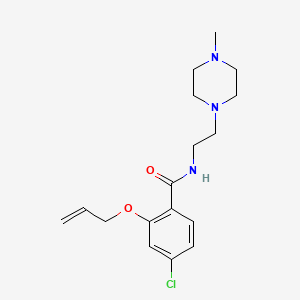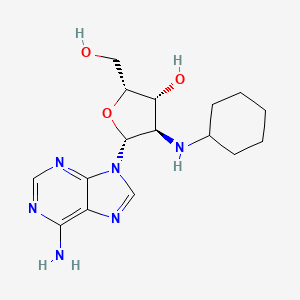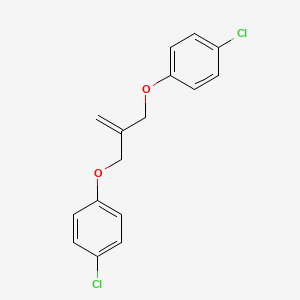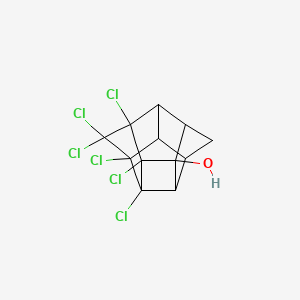
2,2'-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is a complex organic compound that features a unique structure combining pyridine rings, chlorine atoms, and a disulfide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride typically involves multiple steps. One common approach is to start with the chlorination of pyridine derivatives, followed by the introduction of the disulfide linkage through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride involves its ability to interact with biological molecules through its disulfide linkage and pyridine rings. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The chlorine atoms on the pyridine rings can also participate in electrophilic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a selective reagent for the detection of thiols.
Bis(5-nitro-2-pyridyl) disulfide: Another disulfide compound with applications in biochemical assays.
Uniqueness
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with thiol groups makes it particularly valuable in biological research and therapeutic development.
特性
CAS番号 |
41287-63-2 |
|---|---|
分子式 |
C20H30Cl4N4O2S2 |
分子量 |
564.4 g/mol |
IUPAC名 |
3-(5-chloropyridin-2-yl)oxy-N-[2-[2-[3-(5-chloropyridin-2-yl)oxypropylamino]ethyldisulfanyl]ethyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H28Cl2N4O2S2.2ClH/c21-17-3-5-19(25-15-17)27-11-1-7-23-9-13-29-30-14-10-24-8-2-12-28-20-6-4-18(22)16-26-20;;/h3-6,15-16,23-24H,1-2,7-14H2;2*1H |
InChIキー |
ZDLVTABGUOVWRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)OCCCNCCSSCCNCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


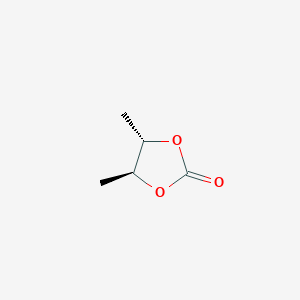

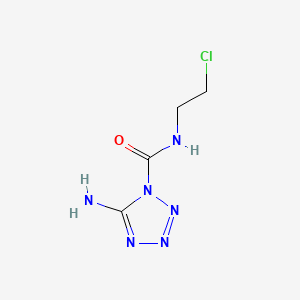
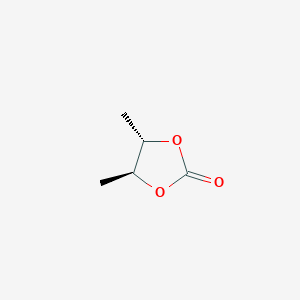
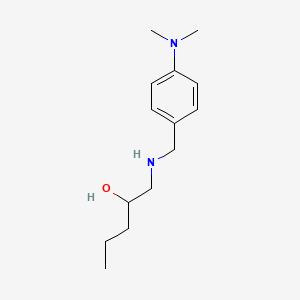
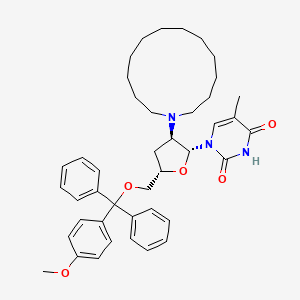
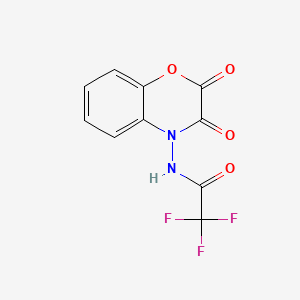
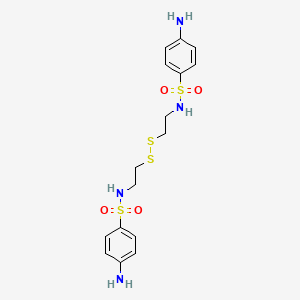

![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
